molecular formula C18H29N5O2 B13933970 Tert-butyl 4-(2-amino-6-cyclopentylpyrimidin-4-yl)piperazine-1-carboxylate

Tert-butyl 4-(2-amino-6-cyclopentylpyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B13933970
M. Wt: 347.5 g/mol
InChI Key: LLOUGRTUWLPLTH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-amino-6-cyclopentylpyrimidin-4-yl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various organic compounds. The presence of the piperazine ring in the structure provides conformational flexibility and the ability to form hydrogen bonds, making it a valuable component in drug discovery and development.

Preparation Methods

The synthesis of tert-butyl 4-(2-amino-6-cyclopentylpyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of N-Boc piperazine with appropriate reagents under controlled conditions. One common method involves the use of triethylamine in acetonitrile, followed by the addition of ethylbromoacetate . The reaction mixture is stirred and cooled to 0°C to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(2-amino-6-cyclopentylpyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(2-amino-6-cyclopentylpyrimidin-4-yl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-amino-6-cyclopentylpyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring allows the compound to form hydrogen bonds with target proteins, enhancing its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Tert-butyl 4-(2-amino-6-cyclopentylpyrimidin-4-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and diverse chemical reactivity.

Properties

Molecular Formula

C18H29N5O2

Molecular Weight

347.5 g/mol

IUPAC Name

tert-butyl 4-(2-amino-6-cyclopentylpyrimidin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C18H29N5O2/c1-18(2,3)25-17(24)23-10-8-22(9-11-23)15-12-14(20-16(19)21-15)13-6-4-5-7-13/h12-13H,4-11H2,1-3H3,(H2,19,20,21)

InChI Key

LLOUGRTUWLPLTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C3CCCC3)N

Origin of Product

United States

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